2-(Trimethylsilyl)benzofuran
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Overview
Description
2-(Trimethylsilyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The trimethylsilyl group attached to the benzofuran ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
For instance, some benzofuran derivatives have been found to inhibit the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and survival .
Mode of Action
For instance, some benzofuran derivatives have been found to inhibit the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may affect multiple biochemical pathways.
Pharmacokinetics
In-silico adme studies on benzofuran-1,2,3-triazole hybrids, which are structurally related to 2-(trimethylsilyl)benzofuran, suggested that these compounds had good pharmacokinetic and safety profiles .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
For instance, factors such as temperature, pH, and the presence of other chemicals can affect the stability and efficacy of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)benzofuran can be achieved through several methods. One common approach involves the O-alkylation of salicylaldehyde derivatives with chloroacetic acid, followed by cyclization to form the benzofuran ring . Another method includes the interrupted Pummerer reaction of alkynyl sulfoxides with phenols, which efficiently produces functionalized benzofurans .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and copper-mediated transformations are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(Trimethylsilyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-2-one derivatives, which exhibit good antioxidant activity.
Reduction: Reduction reactions can modify the benzofuran ring, leading to different functionalized derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups, enhancing the compound’s reactivity and applications.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various functionalized benzofurans, benzofuran-2-one derivatives, and other substituted benzofurans .
Scientific Research Applications
2-(Trimethylsilyl)benzofuran has a wide range of scientific research applications:
Comparison with Similar Compounds
Benzofuran: The parent compound without the trimethylsilyl group.
2-Methylbenzofuran: A similar compound with a methyl group instead of a trimethylsilyl group.
2-Phenylbenzofuran: A benzofuran derivative with a phenyl group.
Comparison: 2-(Trimethylsilyl)benzofuran is unique due to the presence of the trimethylsilyl group, which enhances its chemical stability and reactivity compared to other benzofuran derivatives. This makes it a valuable compound in various applications, particularly in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-benzofuran-2-yl(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OSi/c1-13(2,3)11-8-9-6-4-5-7-10(9)12-11/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKDHLDVXMUSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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